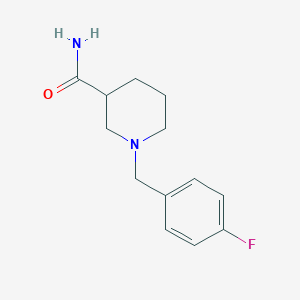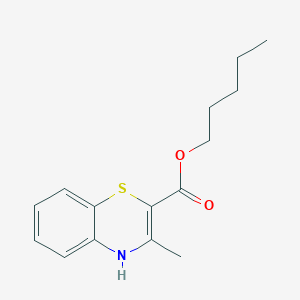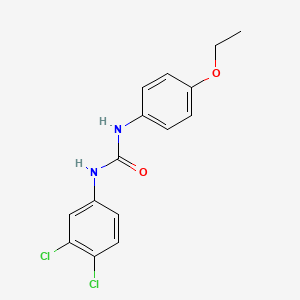![molecular formula C24H23NO4 B5151925 propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate](/img/structure/B5151925.png)
propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate, also known as PBAB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBAB is a benzoylphenylurea derivative, which has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate is not yet fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation. This compound may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to the inhibition of cell growth and proliferation. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound is also stable and has a long shelf life, making it suitable for long-term experiments. However, this compound has some limitations. It is highly toxic and should be handled with care. This compound is also expensive, which may limit its use in some experiments.
Direcciones Futuras
Propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate has several potential future directions for research. It can be further studied for its antitumor, antifungal, and insecticidal properties. This compound can also be modified to enhance its activity and reduce its toxicity. Furthermore, this compound can be used as a lead compound to develop new drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through a multistep process and has been extensively studied for its antitumor, antifungal, and insecticidal properties. This compound has several biochemical and physiological effects and has advantages and limitations for lab experiments. This compound has several potential future directions for research, including the development of new drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
Propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate is synthesized through a multistep process that involves the reaction of benzoyl chloride with 4-aminobenzoic acid to form N-benzoyl-4-aminobenzoic acid. This intermediate product is then reacted with benzyl alcohol to form N-benzyl-4-{[4-(benzyloxy)benzoyl]amino}benzoic acid. Finally, the benzyl group is removed through hydrogenation to obtain this compound.
Aplicaciones Científicas De Investigación
Propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antitumor, antifungal, and insecticidal properties. This compound has also been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
Propiedades
IUPAC Name |
propyl 4-[(4-phenylmethoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-2-16-28-24(27)20-8-12-21(13-9-20)25-23(26)19-10-14-22(15-11-19)29-17-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMYZDJDZKHLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5151855.png)
![6-(6-methyl-2-pyridinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5151862.png)
![2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B5151867.png)
![4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5151874.png)





![(3S*)-4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5151908.png)
![1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane](/img/structure/B5151913.png)
![2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5151920.png)
![2,4-dichloro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5151922.png)
![N-methyl-1-(1-{[1-(2-thienylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5151952.png)